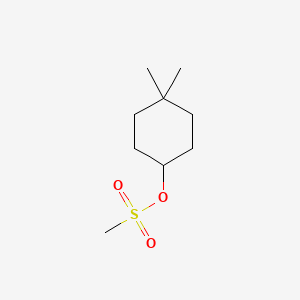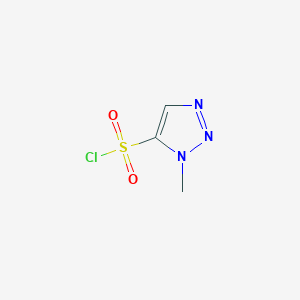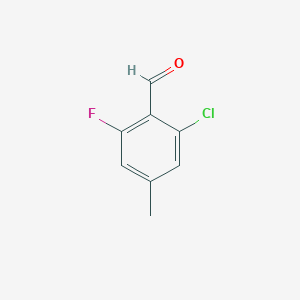
2-Chloro-6-fluoro-4-methylbenzaldehyde
概要
説明
2-Chloro-6-fluoro-4-methylbenzaldehyde is a chemical compound with the CAS Number: 1534389-88-2 . It has a molecular weight of 172.59 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .科学的研究の応用
Synthesis and Chemical Reactions
2-Chloro-6-fluoro-4-methylbenzaldehyde is a versatile intermediate used in various synthetic pathways in organic chemistry. Its applications include the development of efficient methods for preparing other chemical compounds. For instance, it has been converted to 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation, demonstrating its utility in complex organic syntheses (Daniewski et al., 2002). Another application involves its use in the manufacturing of wastewater treatment methods, where XDA-1 macroporous resin was employed to absorb aromatic fluoride compounds from the wastewater produced during its manufacturing, highlighting its role in environmental chemistry (L. Xiaohong, 2009).
Anticancer Research
The compound has found applications in anticancer research, where fluorinated analogues of combretastatin A-4 were synthesized using fluorinated benzaldehydes, including this compound, demonstrating its significance in the development of potential therapeutic agents (Lawrence et al., 2003).
Material Science
In material science, it has been utilized in the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption, showcasing its importance in the creation of materials aimed at environmental sustainability (Guiyang Li et al., 2016).
Drug Synthesis
It serves as a precursor in the synthesis of pharmaceutical compounds, such as brexpiprazole intermediates, demonstrating its critical role in drug development (Chunhui Wu et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in the synthesis of various pharmaceuticals and pesticides , suggesting that its targets could be diverse depending on the specific derivative being synthesized.
Mode of Action
2-Chloro-6-fluoro-4-methylbenzaldehyde is a halogenated benzaldehyde derivative . It is prepared by oxidation of 2-chloro-6-fluorotolulene by chromyl chloride . It reacts with sodium hydroxide to give a mixture of 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde . The exact mode of action of this compound would depend on the specific biochemical context in which it is used.
Biochemical Pathways
Given its use in the synthesis of pharmaceuticals and pesticides , it can be inferred that this compound may influence a variety of biochemical pathways depending on the specific derivative being synthesized.
Result of Action
The molecular and cellular effects of this compound would depend on the specific context in which it is used. As an intermediate in the synthesis of pharmaceuticals and pesticides , its effects would be determined by the properties of the final product.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is low, but it is soluble in methanol and ethanol . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemical species.
生化学分析
Biochemical Properties
2-Chloro-6-fluoro-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the production of antiseptics like dicloxacillin and flucloxacillin . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the synthesis of desired products.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it may impact cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it may inhibit enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Its initial impact on cellular processes can be significant, with long-term exposure potentially resulting in altered cellular functions and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these compounds within the cell. This can have downstream effects on cellular energy production and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its efficacy and impact on cellular processes, with certain tissues or cell types being more susceptible to its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the mitochondria, where it can influence cellular energy production and metabolic pathways. Its localization can also affect its interactions with other biomolecules, further modulating its impact on cellular processes.
特性
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMRZZVMTWCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)
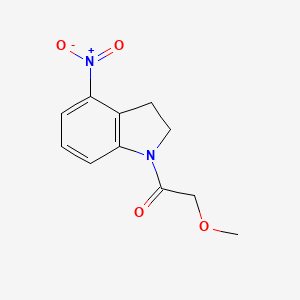

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)
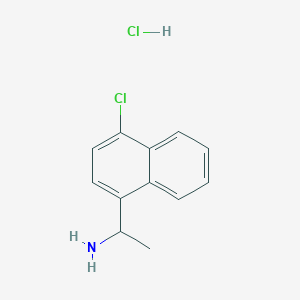
![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)
